

# 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical properties

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## Compound of Interest

**Compound Name:** 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

**Cat. No.:** B1591088

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An In-depth Technical Guide to the Chemical Properties of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**

## Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.<sup>[1]</sup> Pyrazole derivatives have found extensive applications as pharmaceuticals, including anti-inflammatory, anticancer, and antibacterial agents, as well as in agriculture as herbicides and insecticides.<sup>[2][3]</sup> The compound **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** (CAS: 50920-46-2) is a key heterocyclic building block, valued by researchers and synthetic chemists for its utility in constructing more complex molecular architectures for drug discovery and development.<sup>[1][4]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for scientists and professionals in the field.

## Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems.

## Chemical Structure

The structure features a five-membered pyrazole ring with substituents at the 1, 3, and 5 positions: an ethyl group at N1, a carboxylic acid at C3, and a methyl group at C5. This specific arrangement of functional groups dictates its reactivity and potential for forming intermolecular interactions.

Caption: Structure of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**.

## Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the title compound and its common synthetic precursor, the ethyl ester.

Property	1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid	Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
CAS Number	50920-46-2[5]	50920-45-1[6]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	154.17 g/mol [7]	182.22 g/mol [6]
XLogP3	0.8	1.5[6]
Hydrogen Bond Donor Count	1	0[6]
Hydrogen Bond Acceptor Count	3	3[6]
Appearance	White to off-white powder/crystal	Not specified

## Synthesis and Reactivity

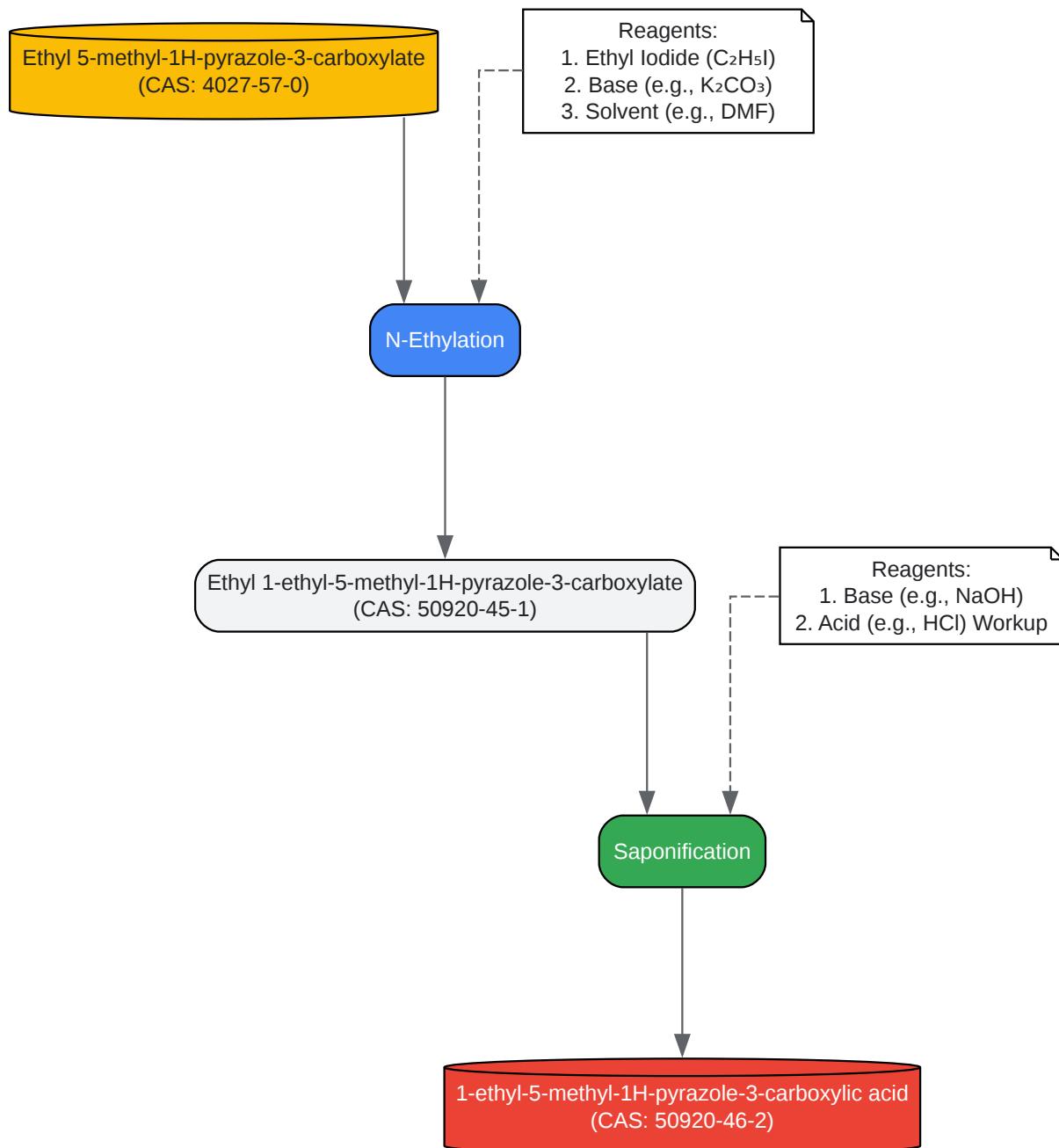
As a synthetic intermediate, understanding the pathways to its formation and its subsequent chemical behavior is paramount for its effective application.

## Synthetic Pathway

The synthesis of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** is typically achieved via a two-step process starting from the commercially available ethyl 5-methyl-1H-pyrazole-3-carboxylate. The causality behind this choice is the need for regioselective alkylation; direct alkylation of the pyrazole ring can lead to a mixture of N1 and N2 isomers. Using a precursor where one nitrogen is sterically or electronically differentiated allows for controlled synthesis.

**Step 1: N-Ethylation:** The precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{NaH}$ ) in an aprotic polar solvent like DMF or acetonitrile. The reaction selectively yields the N1-ethylated product. This regioselectivity is a known attribute of pyrazole chemistry, often favoring substitution at the nitrogen further from the electron-withdrawing group.

**Step 2: Saponification (Ester Hydrolysis):** The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide ( $\text{NaOH}$ ) or potassium hydroxide ( $\text{KOH}$ ) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g.,  $\text{HCl}$ ) to precipitate the final product.



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Caption: General synthetic workflow for the target compound.

## Chemical Reactivity

The reactivity of this molecule is dominated by its carboxylic acid functional group.

- Esterification: It can be readily converted back to its ester form by reacting with an alcohol under acidic conditions (Fischer esterification).
- Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with  $\text{SOCl}_2$  or using coupling reagents like DCC/EDC) and reacted with primary or secondary amines to form a wide array of pyrazole-3-carboxamides. This reaction is fundamental to building libraries of potential drug candidates.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

## Spectral Analysis and Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While a full dataset for CAS 50920-46-2 is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from close analogs.<sup>[8][9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals:
  - A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group protons (- $\text{CH}_2\text{-CH}_3$ ).
  - A singlet for the C5-methyl group protons.
  - A singlet for the lone proton on the pyrazole ring (at the C4 position).
  - A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton (- $\text{COOH}$ ), which is exchangeable with  $\text{D}_2\text{O}$ .

- $^{13}\text{C}$  NMR: The carbon NMR would show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

## Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

- A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300  $\text{cm}^{-1}$ .
- A sharp and strong C=O stretching band from the carbonyl group of the acid, around 1700-1725  $\text{cm}^{-1}$ .
- C-H stretching bands in the 2850-3000  $\text{cm}^{-1}$  region for the ethyl and methyl groups.
- C=N and C=C stretching vibrations from the pyrazole ring, typically found in the 1400-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (154.17 g/mol). Key fragmentation patterns would likely involve the loss of the ethyl group (-29 Da) and the carboxylic acid group (-45 Da).

## Applications in Research and Development

The true value of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** lies in its role as a versatile intermediate. The pyrazole carboxylic acid scaffold is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[\[10\]](#)[\[11\]](#)

- Drug Discovery: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[\[2\]](#) This specific intermediate serves as a starting point for synthesizing novel compounds for screening against various therapeutic targets. For instance, a closely related isomer, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is used to synthesize derivatives that act as antivirulence agents, inhibiting biofilm formation in *Staphylococcus aureus*.[\[12\]](#)

- Agrochemicals: Substituted pyrazoles are crucial in modern agriculture. The structural motif is found in potent herbicides and insecticides.[13] The ability to easily modify the carboxylic acid group allows for the creation of ester and amide derivatives with tailored properties for crop protection.[13]
- Materials Science: Pyrazole derivatives can also act as ligands for transition metals, finding use in catalysis and the development of novel materials.[1]

## Safety and Handling

According to aggregated GHS data, the regioisomer 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed.[14][15]

- Hazard Classifications: Acute Toxicity, Oral (Category 4).
- Signal Word: Warning.
- Hazard Statements: H302: Harmful if swallowed.[15]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and direct contact with skin and eyes.

This guide provides a technical foundation for understanding and utilizing **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**. Its robust chemistry and proven value as a synthetic building block ensure its continued relevance in the fields of chemical research and development.

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